molecular formula C10H13Cl2N3O3 B14520818 1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 62757-03-3

1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14520818
CAS No.: 62757-03-3
M. Wt: 294.13 g/mol
InChI Key: DEPWCVNBVRRFDO-UHFFFAOYSA-N
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Description

1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleic acids.

Preparation Methods

The synthesis of 1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dioxo-5-acetylpyrimidine with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(2-chloroethyl)amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its ability to act as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione can be compared with other alkylating agents, such as:

Properties

CAS No.

62757-03-3

Molecular Formula

C10H13Cl2N3O3

Molecular Weight

294.13 g/mol

IUPAC Name

1-acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13Cl2N3O3/c1-7(16)15-6-8(9(17)13-10(15)18)14(4-2-11)5-3-12/h6H,2-5H2,1H3,(H,13,17,18)

InChI Key

DEPWCVNBVRRFDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C(=O)NC1=O)N(CCCl)CCCl

Origin of Product

United States

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